N-(4-fluorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C16H12F4N4O |
|---|---|
Molecular Weight |
352.29 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H12F4N4O/c1-9-6-13(16(18,19)20)24-14(23-9)12(8-22-24)15(25)21-7-10-2-4-11(17)5-3-10/h2-6,8H,7H2,1H3,(H,21,25) |
InChI Key |
RYYCLWIJOLUFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves a multi-step process. One efficient method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This method starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, which undergoes arylation using a variety of aryl and heteroaryl boronic acids. The reaction requires a tandem catalyst XPhosPdG2/XPhos to avoid debromination .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-assisted Suzuki–Miyaura cross-coupling reaction. The use of microwave irradiation significantly reduces reaction times and improves yields, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl and heteroaryl boronic acids with a tandem catalyst XPhosPdG2/XPhos.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various arylated derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its stability and bioavailability.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific kinases. For example, it targets tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can prevent the continuous activation and overexpression that leads to cancer .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also act as kinase inhibitors and have similar biological activities.
Trifluoromethylpyrazolo[1,5-a]pyrimidine Derivatives: These derivatives share structural similarities and are used in similar applications.
Uniqueness
N~3~-(4-FLUOROBENZYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its stability and bioavailability. The presence of both fluorobenzyl and trifluoromethyl groups contributes to its potent biological activity and makes it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
